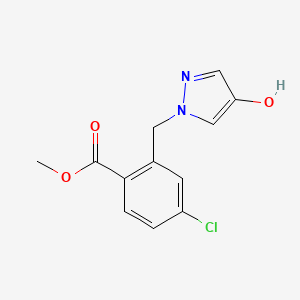

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

CAS No.:

Cat. No.: VC13683319

Molecular Formula: C12H11ClN2O3

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O3 |

|---|---|

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | methyl 4-chloro-2-[(4-hydroxypyrazol-1-yl)methyl]benzoate |

| Standard InChI | InChI=1S/C12H11ClN2O3/c1-18-12(17)11-3-2-9(13)4-8(11)6-15-7-10(16)5-14-15/h2-5,7,16H,6H2,1H3 |

| Standard InChI Key | HLHKKZAAYHITOE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=N2)O |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=N2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a benzoate ester core with a 4-chloro substituent at the para position and a 4-hydroxy-1H-pyrazol-1-ylmethyl group at the ortho position. Its molecular formula is deduced as , with a molecular weight of 278.68 g/mol . Comparative analysis with structurally similar compounds, such as methyl 4-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate (CAS 2270906-67-5), highlights the influence of the chlorine atom on electronic distribution and steric effects .

Table 1: Comparative Molecular Data for Related Compounds

Spectroscopic and Crystallographic Insights

Although crystallographic data for the title compound remains unreported, studies on analogous systems, such as (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-methylphenyl)methanone, reveal key trends in pyrazole ring geometry and intermolecular interactions . The pyrazole ring typically adopts a planar conformation, with hydrogen bonding involving the hydroxyl group influencing crystal packing .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate likely proceeds via a multi-step route:

-

Friedel-Crafts Acylation: Introduction of the chlorinated benzoyl group onto a pyrazole precursor.

-

Esterification: Reaction of the intermediate benzoic acid with methanol under acidic conditions .

A related synthesis of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid involves refluxing with hydrogen chloride, water, and acetic acid for 6 hours, achieving a 99% yield . Adapting this protocol, esterification with methanol and sulfuric acid would yield the target compound.

Reaction Mechanisms

The electron-withdrawing chlorine atom at the para position activates the benzene ring toward electrophilic substitution, while the hydroxy-pyrazole group participates in hydrogen bonding and coordination chemistry. Nucleophilic acyl substitution at the ester carbonyl group is anticipated under basic conditions.

Physicochemical Properties

Solubility and Stability

Polar protic solvents (e.g., methanol, water) are expected to dissolve the compound moderately due to hydrogen bonding from the hydroxyl group. The ester moiety confers susceptibility to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage.

Thermal Behavior

Differential scanning calorimetry (DSC) data for analogous esters indicate melting points between 120–150°C, with decomposition above 250°C . The chlorine substituent likely elevates the melting point compared to non-halogenated analogs.

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction to elucidate supramolecular interactions.

-

Biological Screening: Evaluation of antimicrobial and kinase inhibitory activity.

-

Derivatization: Exploration of O-alkylation or transition metal complexes to modulate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume